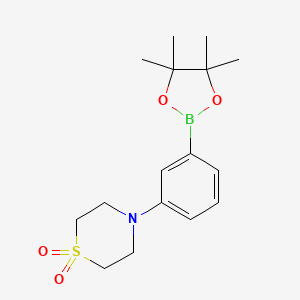

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine 1,1-dioxide

Beschreibung

Nuclear Magnetic Resonance (NMR)

While specific data for this compound are unavailable, analogous boronate esters exhibit the following trends:

| Nucleus | Expected Shifts (ppm) | Assignment |

|---|---|---|

| ¹H | 1.2–1.4 (s, 12H) | Methyl groups (pinacol) |

| 3.5–4.0 (m, 4H) | Thiomorpholine methylene | |

| 7.0–7.5 (m, 1H) | Meta-substituted phenyl | |

| ¹¹B | ~28–30 | Tetracoordinate boron |

Infrared Spectroscopy (IR)

Key absorptions include:

- S=O stretch : Strong peaks at 1170–1370 cm⁻¹ (sulfone).

- C–O (pinacol) : 1100–1250 cm⁻¹ (ester C–O).

Mass Spectrometry (MS)

The molecular ion peak is observed at m/z 337.25 ([M]⁺). Fragmentation patterns may include:

- Loss of the pinacol boronate group (C₈H₁₄BO₂, m/z 337 → 337 – 144 = m/z 193).

- Cleavage of the thiomorpholine ring.

Comparative Analysis of Isomeric and Tautomeric Forms

Positional Isomerism

The meta isomer may exhibit distinct regioselectivity in Suzuki-Miyaura coupling reactions due to electronic effects.

Tautomeric Forms

No tautomeric equilibria are reported, as the sulfone group stabilizes the thiomorpholine ring, preventing prototropic shifts.

Eigenschaften

IUPAC Name |

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-6-5-7-14(12-13)18-8-10-23(19,20)11-9-18/h5-7,12H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWQSUNLHNUFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCS(=O)(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Boronic Ester-Substituted Phenyl Intermediate

- The boronic ester moiety is introduced via borylation of a suitably substituted aryl halide or via direct coupling of a boronic acid with pinacol under catalytic conditions.

- Typical conditions involve the reaction of an aryl bromide or iodide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base such as potassium acetate.

- The reaction is carried out under an inert atmosphere (nitrogen or argon) at elevated temperatures (80–100°C) for several hours to ensure high conversion.

- The product is isolated by standard purification techniques such as column chromatography or recrystallization.

Synthesis of the Thiomorpholine 1,1-Dioxide Moiety and Coupling

- The thiomorpholine ring is typically synthesized by cyclization reactions involving amino-thiol precursors.

- Subsequent oxidation of thiomorpholine to the 1,1-dioxide is achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions.

- The coupling of the boronic ester-substituted phenyl intermediate with the thiomorpholine dioxide is generally performed via nucleophilic substitution or reductive amination, depending on the functional groups present on the phenyl ring.

- Reaction conditions are optimized to avoid decomposition of the boronic ester and to maximize yield.

Optimization and Industrial Scale Considerations

- Industrial synthesis may employ continuous flow chemistry to improve reaction control, scalability, and safety.

- Parameters such as temperature, pressure, reaction time, and stoichiometry are finely tuned to maximize yield and minimize by-products.

- Advanced purification methods, including high-performance liquid chromatography (HPLC), are used to ensure product purity.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Aryl Borylation | Aryl halide, bis(pinacolato)diboron, Pd catalyst, base (KOAc) | 80–100°C, inert atmosphere, 6–12 h | Formation of boronic ester intermediate |

| 2 | Thiomorpholine Ring Formation | Amino-thiol precursors | Cyclization, solvent-dependent | Formation of thiomorpholine ring |

| 3 | Oxidation | Hydrogen peroxide or mCPBA | Ambient to mild heating | Conversion to thiomorpholine 1,1-dioxide |

| 4 | Coupling (Substitution/Reductive Amination) | Boronic ester intermediate, thiomorpholine dioxide | Mild base, inert atmosphere | Formation of target compound |

| 5 | Purification | Chromatography, recrystallization | Ambient to mild heating | Ensures high purity |

Research Findings and Notes

- The boronic ester group is sensitive to hydrolysis; thus, strictly anhydrous and inert conditions are critical during synthesis and storage.

- The oxidation step to form the thiomorpholine 1,1-dioxide must be carefully controlled to prevent over-oxidation or ring cleavage.

- The compound’s boronic ester functionality allows for further derivatization via Suzuki coupling, making it a versatile intermediate.

- Literature reports highlight that the use of palladium catalysts with bulky phosphine ligands improves borylation efficiency and selectivity.

- Continuous flow techniques have been demonstrated to enhance reproducibility and safety, especially for the oxidation step involving peroxides.

Analyse Chemischer Reaktionen

Types of Reactions

Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.

Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Aryl-Substituted Derivatives: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine 1,1-dioxide has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Materials Science: Used in the development of advanced materials with specific properties.

Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine 1,1-dioxide involves its interaction with molecular targets through its boron and sulfur-containing functional groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, while the sulfone group can participate in redox reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

a) Positional Isomers

- 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide (CAS: 1092563-25-1):

- 4-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)thiomorpholine 1,1-dioxide (CAS: 1469440-25-2):

b) Heterocyclic Variants

- 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isothiazolidine 1,1-dioxide (CAS: 756520-72-6): Replaces thiomorpholine with isothiazolidine. Molecular weight: 307.19 g/mol.

- 3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride (CAS: 1909316-14-8):

- Cyclobutyl substituent introduces steric bulk.

- Molecular weight: 225.74 g/mol.

- Used in agrochemical research for its unique spatial configuration .

Biologische Aktivität

The compound 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine 1,1-dioxide is a thiomorpholine derivative that incorporates a dioxaborolane moiety. This unique structure suggests potential biological activities that warrant investigation. The following sections will explore its biological activity based on available research findings and case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H17BNO2S

- Molecular Weight: 232.08 g/mol

- CAS Number: 128376-64-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that compounds containing thiomorpholine and dioxaborolane functionalities can act as inhibitors of specific kinases and other enzymes involved in cellular signaling pathways.

Inhibition of Kinases

Research indicates that derivatives similar to this compound exhibit significant inhibitory activity against various kinases. For instance:

- FAK (Focal Adhesion Kinase): Compounds with thiomorpholine structures have shown potent inhibition of FAK with IC50 values in the low nanomolar range. This inhibition is crucial for cancer therapy as FAK plays a role in tumor progression and metastasis .

Biological Activity Data

| Biological Activity | IC50 Value (nM) | Target |

|---|---|---|

| FAK Inhibition | 1.27 | Focal Adhesion Kinase |

| mTOR Inhibition | Low Micromolar Range | mTOR Complex |

| PD-L1 Interaction | 92% Rescue at 100 nM | Immune Checkpoint |

Study 1: FAK Inhibition

In a recent study focused on the design and synthesis of novel inhibitors targeting FAK, it was demonstrated that compounds with thiomorpholine structures exhibited remarkable potency. One particular derivative showed an IC50 value of 1.27 nM against FAK, comparable to established inhibitors like VS-6063 .

Study 2: Immune Modulation

Another investigation assessed the immune-modulating effects of related compounds. The study utilized mouse splenocytes to evaluate the ability of these compounds to rescue immune cells from apoptosis in the presence of PD-L1. The compound demonstrated a significant rescue effect at a concentration of 100 nM .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (dioxaborolane) for aryl-aryl bond formation. A validated approach involves reacting a boronate-containing benzaldehyde intermediate with thiomorpholine-1,1-dioxide under reductive amination or nucleophilic substitution conditions. For example, analogous morpholine derivatives were synthesized in 27% yield using column chromatography (hexanes/EtOAc + 0.25% EtN) for purification . Key steps include:

- Boronate precursor preparation : Use 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediates (e.g., benzaldehyde derivatives) .

- Thiomorpholine coupling : Optimize reaction time and temperature to avoid side reactions (e.g., oxidation of the sulfone group).

Basic: How should researchers characterize structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., dioxaborolane proton signals at δ 1.0–1.3 ppm) and thiomorpholine sulfone group integration .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for structurally similar thiomorpholine derivatives .

Basic: What are critical stability and storage considerations?

Answer:

- Storage : Store as a solid in sealed, dry containers at 20–22°C to prevent hydrolysis of the boronate ester or sulfone degradation .

- Light sensitivity : Protect from prolonged UV exposure, as thiomorpholine-1,1-dioxide derivatives are prone to photodegradation (predicted pKa ~6.48) .

- Solubility : Use polar aprotic solvents (e.g., DMSO) for dissolution, as the compound has limited solubility in water or hexanes .

Advanced: How can computational modeling optimize reaction design?

Answer:

Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. For example:

- Transition-state analysis : Identify steric hindrance at the boronate-phenyl-thiomorpholine junction .

- Solvent effects : Simulate solvent polarity (e.g., EtOAc vs. THF) on reaction kinetics using COSMO-RS models .

- Machine learning : Train models on analogous Suzuki-Miyaura reactions to predict optimal ligand ratios (e.g., Pd(PPh)) and base (e.g., KCO) .

Advanced: How to resolve contradictions in cross-coupling yields?

Answer:

Low yields (e.g., 27% in analogous syntheses ) may arise from:

- Competing side reactions : Boronate ester hydrolysis under aqueous conditions. Use anhydrous solvents and inert atmospheres.

- Ligand selection : Screen bidentate ligands (e.g., SPhos) to enhance Pd catalyst turnover .

- Substrate electronic effects : Electron-withdrawing groups on the aryl ring can slow transmetallation; adjust substituents via Hammett analysis .

Advanced: What are the applications in medicinal chemistry?

Answer:

The thiomorpholine sulfone group enhances solubility and bioactivity, making the compound a candidate for:

- Protease inhibitors : The sulfone acts as a hydrogen-bond acceptor in enzyme binding pockets .

- PET radiotracers : F-labeled analogs can target receptors via boronate-assisted radiofluorination .

- Antimicrobial agents : Derivatives of thiomorpholine-1,1-dioxide show antibacterial activity .

Advanced: How to mitigate toxicity and handling risks?

Answer:

- Toxicity screening : Assess cytotoxicity using in vitro assays (e.g., HepG2 cells) due to potential sulfone-mediated oxidative stress .

- Waste disposal : Degrade boronate esters with hydrogen peroxide to form less hazardous boric acid .

- Protective measures : Use fume hoods and nitrile gloves during synthesis; monitor airborne particulates via OSHA guidelines .

Advanced: Can this compound serve as a precursor for novel materials?

Answer:

Yes, its boronate and sulfone groups enable:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.